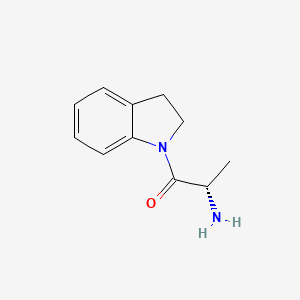
(2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one is a chiral compound with a unique structure that includes an indole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one typically involves the use of starting materials such as indole derivatives and amino acids. One common synthetic route includes the condensation of an indole derivative with an amino acid under specific reaction conditions, such as the presence of a coupling agent and a base. The reaction is usually carried out in an organic solvent at a controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of biocatalysts to enhance the efficiency and yield of the desired product. These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.
化学反应分析
Types of Reactions
(2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like alkyl halides or acyl chlorides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.
科学研究应用
Chemistry
In chemistry, (2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in assays to investigate enzyme activity, protein-ligand interactions, and cellular signaling pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism of action of (2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites on proteins, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
Similar Compounds
- (2S)-2-amino-1-(1H-indol-1-yl)propan-1-one
- (2S)-2-amino-1-(2,3-dihydro-1H-pyrrol-1-yl)propan-1-one
- (2S)-2-amino-1-(2,3-dihydro-1H-quinolin-1-yl)propan-1-one
Uniqueness
Compared to similar compounds, (2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one stands out due to its specific indole moiety, which imparts unique chemical and biological properties. This structural feature allows for distinct interactions with biological targets and contributes to its potential therapeutic applications.
属性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
(2S)-2-amino-1-(2,3-dihydroindol-1-yl)propan-1-one |
InChI |
InChI=1S/C11H14N2O/c1-8(12)11(14)13-7-6-9-4-2-3-5-10(9)13/h2-5,8H,6-7,12H2,1H3/t8-/m0/s1 |
InChI 键 |
XZHRLYUEEHDTFI-QMMMGPOBSA-N |
手性 SMILES |
C[C@@H](C(=O)N1CCC2=CC=CC=C21)N |
规范 SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


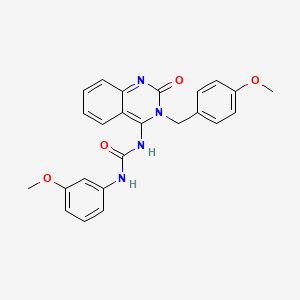
![2-[(3,4-difluorobenzyl)sulfanyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B14120084.png)

![N-(4-ethynylphenyl)-N'-[4-[(fluorosulfonyl)oxy]phenyl]-Urea](/img/structure/B14120112.png)
![Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester](/img/structure/B14120119.png)
![6-[[5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14120126.png)

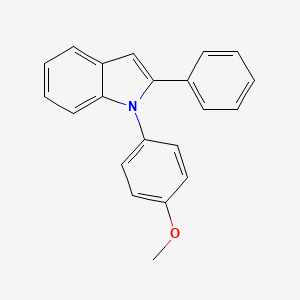
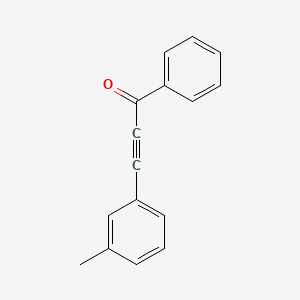


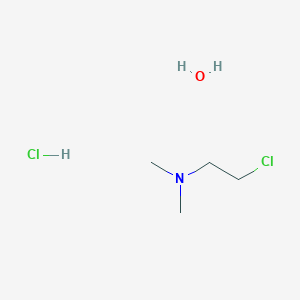
![N-(3,4-dimethoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120165.png)

